N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
The compound of interest, N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, is not directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety has been synthesized and its crystal structure, antiproliferative activity, and molecular interactions have been analyzed . Another study focused on the synthesis of 2-chloro N-aryl substituted acetamide derivatives, which were evaluated for their anticancer properties . These studies provide a context for understanding the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. In the first paper, the synthesis of a compound with a chlorothieno[3,2-d]pyrimidin moiety was achieved through a sequence of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine . The second paper describes the linear synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which were characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of the synthesized compounds was determined using X-ray crystallography in the first study . Density functional theory (DFT) was used to optimize geometric bond lengths and angles, which were then compared with the experimental X-ray diffraction values. The molecular electrostatic potential (MEP) surface map was also investigated, providing insights into the electronic distribution of the molecules.
Chemical Reactions Analysis
The chemical reactivity of the compounds can be inferred from the calculated HOMO and LUMO energies, which indicate the electron-donating and accepting character of the molecules . These energies are crucial for understanding the potential chemical reactions the compound might undergo, such as interactions with biological targets or other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as solubility, stability, and reactivity, can be deduced from their molecular structures and the intermolecular interactions present in the crystal lattice, as analyzed by Hirshfeld surface analysis . The cytotoxicity of the compounds was evaluated using MTT assays, providing information on their potential as anticancer agents .
Scientific Research Applications
Synthesis and Antitumor Activity
One study focused on synthesizing and evaluating the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, highlighting their potent anticancer activity against various human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Agents
Another study synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research into the synthesis of novel imines and thiazolidinones derived from specific thienopyrimidine derivatives revealed their promising antibacterial and antifungal activities. The study underscores the potential of these compounds in contributing to antimicrobial treatments (Fuloria et al., 2009).
Anticonvulsant Agents
The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine was explored for their potential as anticonvulsant agents. The compounds showed moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats, highlighting their therapeutic potential in seizure management (Severina et al., 2020).
Insecticidal Activity
A study on pyridine derivatives investigated their toxicity against the cowpea aphid, demonstrating significant insecticidal activity for one compound compared to a known insecticide, acetamiprid. This research offers insights into the development of new insecticides with enhanced efficacy (Bakhite et al., 2014).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S2/c1-3-30-17-8-6-16(7-9-17)27-22(29)21-19(10-11-31-21)26-23(27)32-13-20(28)25-15-5-4-14(2)18(24)12-15/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOALUSYXQNVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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